

An In-depth Technical Guide to 2-(Piperidin-1-yl)phenol

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Compound of Interest

Compound Name: 2-(Piperidin-1-yl)phenol

Cat. No.: B1306596

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, synthesis, and potential biological significance of **2-(Piperidin-1-yl)phenol**. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates information from structurally related molecules to offer insights for research and development.

Core Identifiers and Physicochemical Properties

A clear identification of a chemical compound is fundamental for any research endeavor. The following table summarizes the key identifiers and properties for **2-(Piperidin-1-yl)phenol**.

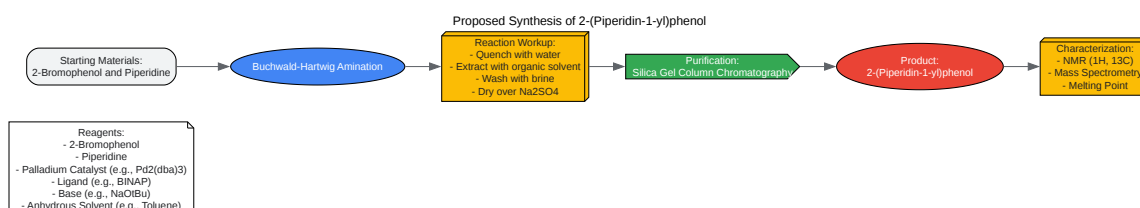
Identifier Type	Data	Source
CAS Number	65195-20-2	ChemicalBook, EnamineStore, Key Organics, Novachemistry, Thermo Scientific Alfa Aesar
PubChem CID	3262250	Thermo Scientific Alfa Aesar
Molecular Formula	C ₁₁ H ₁₅ NO	ChemicalBook, Key Organics, Novachemistry, Thermo Scientific Alfa Aesar
Molecular Weight	177.24 g/mol	ChemicalBook, EnamineStore, Key Organics, Novachemistry, Thermo Scientific Alfa Aesar
IUPAC Name	2-(piperidin-1-yl)phenol	Thermo Scientific Alfa Aesar
Canonical SMILES	<chem>C1CCN(CC1)C2=CC=CC=C2O</chem>	PubChemLite
InChI Key	OXELIFPFCCGAJX-UHFFFAOYSA-N	Thermo Scientific Alfa Aesar
Melting Point	73°C to 76°C	Thermo Scientific Alfa Aesar
Density	1.106 g/cm ³	Chemical Product Information

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **2-(Piperidin-1-yl)phenol** are not readily available in peer-reviewed literature, a plausible synthetic route can be proposed based on established organic chemistry reactions for analogous compounds. A common method for the synthesis of N-aryl piperidines is the Buchwald-Hartwig amination.

A proposed workflow for the synthesis of **2-(Piperidin-1-yl)phenol** is outlined below. This protocol is a general guideline and would require optimization for specific laboratory conditions.

Proposed Synthesis Workflow



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Caption: A proposed workflow for the synthesis of **2-(Piperidin-1-yl)phenol**.

General Experimental Protocol for Buchwald-Hartwig Amination:

- **Reaction Setup:** To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., BINAP, 1-5 mol%), and the base (e.g., sodium tert-butoxide, 1.2-2.0 equivalents). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
- **Addition of Reactants:** Add 2-bromophenol (1.0 equivalent) and piperidine (1.0-1.5 equivalents) to the flask, followed by the anhydrous solvent (e.g., toluene).
- **Reaction:** The reaction mixture is heated to a temperature between 80-120 °C and stirred for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Workup:** After the reaction is complete, the mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl

acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

- **Purification:** The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure **2-(Piperidin-1-yl)phenol**.
- **Characterization:** The structure and purity of the final product should be confirmed by spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry, as well as by its melting point.

Potential Biological Activities and Signaling Pathways

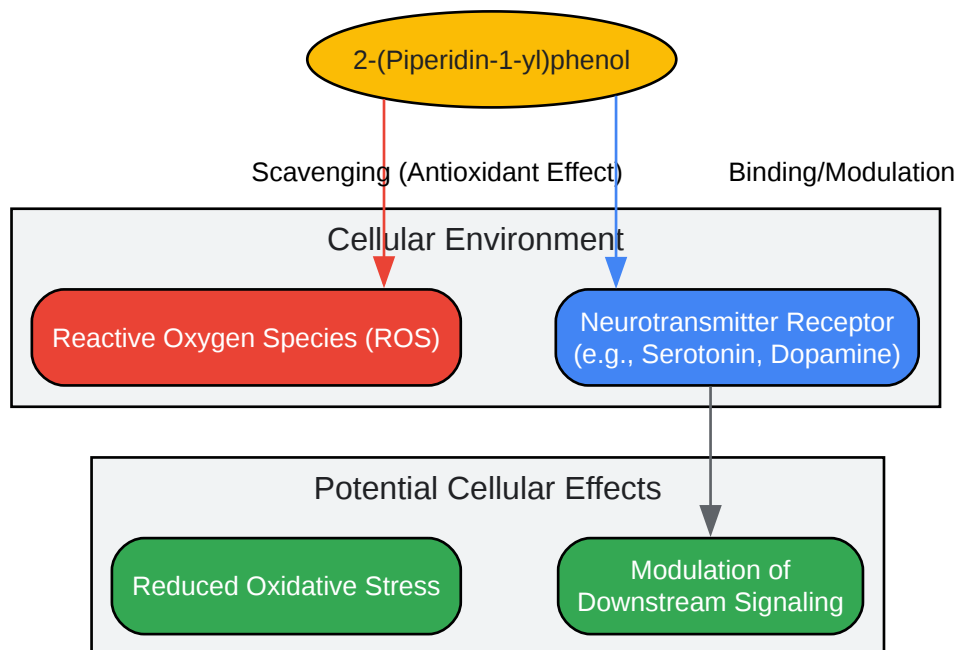
Specific biological activities and the mechanism of action for **2-(Piperidin-1-yl)phenol** have not been extensively reported. However, the chemical structure, which combines a phenol and a piperidine moiety, suggests potential interactions with various biological targets. Phenolic compounds are known for their antioxidant properties, while the piperidine ring is a common scaffold in many centrally acting drugs.^[1]

Structurally related compounds offer some clues. For instance, 2-(Piperazin-1-yl)phenol is a selective 5-HT_{1A} receptor agonist.^[2] While piperazine and piperidine have different chemical properties, this suggests that **2-(Piperidin-1-yl)phenol** could also have an affinity for neurotransmitter receptors.

Given the antioxidant potential of the phenolic group and the neuroactive potential of the piperidine moiety, a hypothetical signaling pathway where this compound might exert an effect could involve the modulation of oxidative stress and neuronal signaling.

Hypothetical Signaling Pathway Involvement

Hypothetical Signaling Pathway for 2-(Piperidin-1-yl)phenol



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Caption: A hypothetical signaling pathway for **2-(Piperidin-1-yl)phenol**.

Conclusion

2-(Piperidin-1-yl)phenol is a readily identifiable chemical compound with a known CAS number and other identifiers. While specific research on its synthesis and biological activity is not abundant, its chemical structure suggests potential for further investigation, particularly in the areas of neuropharmacology and as an antioxidant. The provided synthetic workflow and hypothetical signaling pathway serve as a starting point for researchers interested in exploring the properties and applications of this and related molecules. Further experimental validation is necessary to confirm these postulations.

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References

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